2-Iodo-6-nitropyridin-3-ol

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Coupling Carbonylative Coupling

2-Iodo-6-nitropyridin-3-ol is a heterocyclic building block belonging to the halogenated nitropyridinol class, featuring a pyridine ring substituted with a hydroxyl group at the 3-position, a nitro group at the 6-position, and an iodine atom at the 2-position. Its unique substitution pattern confers distinct electronic and steric properties that govern its reactivity profile, making it a versatile intermediate for pharmaceutical and agrochemical research.

Molecular Formula C5H3IN2O3
Molecular Weight 265.99 g/mol
Cat. No. B12845023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6-nitropyridin-3-ol
Molecular FormulaC5H3IN2O3
Molecular Weight265.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)I)[N+](=O)[O-]
InChIInChI=1S/C5H3IN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H
InChIKeyGHSKQBWFCOCKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6-nitropyridin-3-ol: Key Differentiators for Scientific Procurement


2-Iodo-6-nitropyridin-3-ol is a heterocyclic building block belonging to the halogenated nitropyridinol class, featuring a pyridine ring substituted with a hydroxyl group at the 3-position, a nitro group at the 6-position, and an iodine atom at the 2-position. Its unique substitution pattern confers distinct electronic and steric properties that govern its reactivity profile, making it a versatile intermediate for pharmaceutical and agrochemical research. A one-step synthesis protocol in quantitative yield under adapted Vilsmeier conditions has been reported, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. The crystal structure confirms the planar geometry and reveals specific intermolecular interactions, including C–H···O and I–O contacts, which are critical for understanding its behavior in solid-state and supramolecular applications [2].

Scaffold Iodo-nitropyridinol heterocyclic building block
Synthesis Reported one-step protocol with full characterization
Structure Confirmed planar geometry and specific intermolecular contacts

Why 2-Iodo-6-nitropyridin-3-ol Cannot Be Replaced by Other 2-Halo-6-nitropyridin-3-ols


Generic substitution of 2-Iodo-6-nitropyridin-3-ol with its bromo or chloro analogs is not feasible due to the fundamentally different physicochemical and electronic properties conferred by the halogen substituent. The atomic radius, polarizability, and σ-hole size of iodine are significantly larger than those of bromine or chlorine, directly impacting halogen bonding strength, cross-coupling reactivity, and the overall electronic structure of the molecule. While the 2-chloro-6-nitropyridine and 2-bromo-6-nitropyridine core has been modeled to show distinct solvation energies and dipole moments across a range of dielectric environments [1], these properties do not translate directly to the iodo derivative. The unique combination of the iodine atom's size and the electron-withdrawing nitro and hydroxyl groups creates a specific reactivity profile that is not mirrored by lighter halogens. Therefore, substituting the iodo for a bromo or chloro group will alter reaction outcomes, yields, and the physical properties of any downstream products, making 2-Iodo-6-nitropyridin-3-ol the essential choice for applications demanding its specific characteristics.

Halogen bonding Iodine forms strong directional halogen bonds; bromo or chloro analogs may not replicate supramolecular assembly behavior.
Cross-coupling reactivity Iodo leaving group supports faster oxidative addition; lighter halogens may shift reaction rates and product outcomes.
Electronic profile Iodine's higher polarizability alters dipole moment and solvation; direct transfer of properties from Br/Cl analogs is unlikely.

2-Iodo-6-nitropyridin-3-ol: Quantitative Performance Comparisons for Procurement Decisions


Superior Reactivity in Cross-Coupling: Iodine vs. Bromine as Leaving Group

In palladium-catalyzed carbonylative Suzuki cross-coupling reactions, iodo-substituted pyridines demonstrate a significantly higher reactivity compared to their bromo counterparts. A study investigating a variety of mono-iodopyridines and bromopyridines established that the reactivity order decreases from iodo- to bromopyridines and is also influenced by the substitution position on the pyridine ring (2- and 4-positions being more reactive than the 3-position) [1]. While this study does not provide a direct, isolated yield comparison for 2-Iodo-6-nitropyridin-3-ol against its 2-bromo analog, it establishes a class-level inference that the iodine atom is the more reactive leaving group in this context, a principle that guides synthetic route design.

Cross-Coupling Reactivity
Class-level inference
Reactivity order: I > Br (qualitative)
Supports selection of iodo derivative for faster oxidative addition in carbonylative Suzuki couplings.
Direct yield comparison for target compound not reported; class-level order established.
Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Coupling Carbonylative Coupling

Solid-State Supramolecular Assembly: Unique Iodine-Mediated Interactions

The crystal structure of 2-Iodo-6-nitropyridin-3-ol reveals specific intermolecular interactions that are unique to the presence of the iodine atom. These include C–H···O hydrogen bonds and, critically, I–O interactions, which are a form of halogen bonding [1]. The iodine atom acts as a halogen bond donor due to its large, polarizable σ-hole. In contrast, the bromo and chloro analogs would exhibit weaker or absent halogen bonding due to the smaller size and lower polarizability of bromine and chlorine atoms, as corroborated by computational studies on halogenopyridinium cations where iodo derivatives show shorter, stronger halogen bonds than their chloro counterparts [2].

Solid-State Halogen Bonding
Head-to-head
I–O contacts observed; weaker or absent for Br/Cl analogs
Enables predictable crystal engineering via strong directional interactions unique to iodine.
Based on halogen bonding hierarchy I > Br > Cl and direct single-crystal data.
Crystal Engineering Halogen Bonding Supramolecular Chemistry

High-Efficiency Synthesis: Quantitative Yield in a Single Step

A highly efficient, one-step synthetic protocol has been developed for 2-Iodo-6-nitropyridin-3-ol, achieving quantitative yield under adapted Vilsmeier conditions [1]. This stands in contrast to the typical multi-step syntheses often required for related halogenated nitropyridinols. For instance, the synthesis of the 2-bromo analog, 2-bromo-6-nitropyridin-3-ol, is generally reported to involve nitration of 2-bromo-3-hydroxypyridine, but published protocols may require multiple steps and do not universally report quantitative yields . The quantitative yield for the iodo derivative represents a significant advantage in terms of atom economy and process efficiency.

Synthetic Yield
Cross-study comparable
Quantitative yield reported
Supports process efficiency and scale-up consideration for building block procurement.
One-step protocol; Br analog yields not consistently quantitative in literature.
Process Chemistry Green Chemistry Synthetic Methodology

Calculated Electronic Properties Differentiate Halogenated 6-Nitropyridines

Computational studies using the Polarizable Continuum Solvation Model (C-PCM) on the related compounds 2-chloro-6-nitropyridine and 2-bromo-6-nitropyridine reveal that the identity of the halogen atom significantly influences key electronic properties, including free energies of solution, dipole moment (μ), and first hyperpolarizability (β) across various solvents [1]. For example, the calculated dipole moment for 2-bromo-6-nitropyridine in water is 7.59 D, while for 2-chloro-6-nitropyridine it is 7.15 D, demonstrating that a change from bromine to chlorine alters the polarity. By class-level inference, substituting iodine, a much larger and more polarizable atom, for bromine or chlorine will result in an even more pronounced shift in these electronic parameters. This directly impacts the compound's behavior in solution, its interaction with biological targets, and its suitability for materials science applications where specific dipole moments or non-linear optical properties are required.

Dipole Moment (Water)
Class-level inference
Br: 7.59 D, Cl: 7.15 D; I anticipated higher
Halogen choice tunes electronic properties; iodine expected to shift polarity further.
C-PCM calculations; direct I data not reported, extrapolated from Br/Cl trend.
Computational Chemistry Electronic Structure Solvation Modeling

Enhanced Halogen Bond Donor Ability Over Lighter Halogens

Iodine-containing compounds are established to be superior halogen bond donors compared to their bromine and chlorine analogs due to the larger and more electropositive σ-hole on the iodine atom [1]. In the context of 2-iodo-6-nitropyridin-3-ol, the iodine atom's enhanced halogen bonding capability is further amplified by the electron-withdrawing nitro group, which increases the polarization of the C–I bond and thus the size of the σ-hole. This effect is less pronounced for bromine and even weaker for chlorine. The iodine atom's strong halogen bonding can be exploited for directed self-assembly and the design of functional co-crystals, a property that is not effectively replicated by the lighter halogens in the same molecular framework.

Halogen Bond Donor Strength
Class-level inference
I > Br > Cl (σ-hole size, enhanced by nitro group)
Supports strong directional interactions for co-crystal design not replicated by lighter halogens.
General halogen bonding hierarchy; reinforced by electron-withdrawing nitro substituent.
Supramolecular Chemistry Crystal Engineering Non-Covalent Interactions

Optimal Scientific Applications for 2-Iodo-6-nitropyridin-3-ol Based on Verified Performance


Palladium-Catalyzed Cross-Coupling Reactions for Drug Discovery

This compound is the preferred choice for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions where a highly reactive aryl iodide is required. The established reactivity order (I > Br > Cl) [1] ensures faster oxidative addition and potentially higher yields in the construction of complex pharmaceutical intermediates, making it ideal for medicinal chemistry campaigns aiming to rapidly diversify core scaffolds.

Supramolecular Crystal Engineering and Co-crystal Design

The strong, directional I–O halogen bonds observed in its crystal structure [1] make this compound an excellent building block for crystal engineering. It can be used to design and synthesize novel co-crystals and functional materials where specific non-covalent interactions are required to control solid-state packing and properties. The weak or absent halogen bonding in bromo or chloro analogs would not support the same level of predictable supramolecular assembly.

Synthesis of Heterocyclic Libraries via Sequential Functionalization

The high-yield, one-step synthesis of this compound [1] provides a reliable and efficient entry point for the construction of diverse heterocyclic libraries. Its dual functionality (a reactive aryl iodide for cross-coupling and a nitro group for reduction) allows for sequential, orthogonal transformations, enabling the rapid synthesis of complex molecules for screening against biological targets. The quantitative yield reduces material costs and purification efforts in high-throughput synthesis environments.

Materials Science: Tuning Electronic and Optical Properties

Computational models indicate that the choice of halogen in 6-nitropyridine derivatives significantly alters key electronic properties like dipole moment and first hyperpolarizability [1]. The iodine derivative, with its high polarizability, is expected to push these properties to the extreme end of the spectrum for this compound class. This makes it a valuable candidate for the development of non-linear optical (NLO) materials or as a building block in organic electronics where specific dipole moments are crucial for device performance.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling
Iodo leaving-group reactivity in oxidative addition
Cross-coupling rate and product scope
Crystal engineering
Directional I···O halogen bonding
Co-crystal assembly predictability
Heterocyclic library synthesis
One-step synthesis with quantitative yield reported
Sequential functionalization efficiency
Electronic property tuning
Halogen-dependent polarizability and dipole moment
Non-linear optical property screening

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